molecular formula C14H24N2O5 B6175854 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid CAS No. 2694734-27-3

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid

Cat. No.: B6175854
CAS No.: 2694734-27-3
M. Wt: 300.4
InChI Key:
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Description

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is a complex organic compound that features a piperazine ring, an oxetane ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen atoms during subsequent reactions. The oxetane ring is then formed through cyclization reactions, and the acetic acid moiety is introduced via carboxylation reactions. Common reagents used in these steps include tert-butyl chloroformate, oxetane precursors, and carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a crosslinker, facilitating the formation of ternary complexes between proteins. This interaction can lead to the targeted degradation of specific proteins, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is unique due to the presence of both the piperazine and oxetane rings, which confer distinct chemical and biological properties. The tert-butoxycarbonyl group also provides stability and protection during synthetic processes, making it a versatile compound for various applications .

Properties

CAS No.

2694734-27-3

Molecular Formula

C14H24N2O5

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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